An In-depth Technical Guide to Methoxybenzoquinones: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Methoxybenzoquinones: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxybenzoquinones, a class of organic compounds that have garnered significant interest in the scientific and drug development communities. This document details their chemical structures, physicochemical properties, synthesis methodologies, and diverse biological activities. Particular emphasis is placed on summarizing quantitative data in a structured format, providing detailed experimental protocols, and visualizing key signaling pathways. This guide aims to serve as a valuable resource for researchers investigating the therapeutic potential of these versatile molecules.
Introduction
Methoxybenzoquinones are derivatives of benzoquinones characterized by the presence of one or more methoxy groups on the quinone ring. They are found in various natural sources, including plants and arthropod defensive secretions.[1] The substitution pattern of the methoxy group, as well as other substituents, significantly influences their chemical reactivity and biological properties.[2][3] These compounds have demonstrated a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, making them promising candidates for drug discovery and development.[3][4] This guide will focus on the most commonly studied isomers: 2-methoxy-1,4-benzoquinone and 4-methoxy-1,2-benzoquinone, while also referencing other relevant derivatives.
Chemical Structure and Nomenclature
The fundamental structure of methoxybenzoquinone consists of a cyclohexadiene-dione ring with a methoxy (-OCH₃) substituent. The position of the methoxy group and the carbonyl groups defines the specific isomer.
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2-Methoxy-1,4-benzoquinone (also known as 2-methoxy-p-benzoquinone) features the methoxy group at the 2-position of a 1,4-benzoquinone core.[5]
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4-Methoxy-1,2-benzoquinone (also known as 4-methoxy-o-benzoquinone) has the methoxy group at the 4-position of a 1,2-benzoquinone core.[2]
The IUPAC names for these primary isomers are 2-methoxycyclohexa-2,5-diene-1,4-dione and 4-methoxycyclohexa-3,5-diene-1,2-dione, respectively.[2][5]
Physicochemical Properties
The physicochemical properties of methoxybenzoquinones are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for various methoxybenzoquinone isomers.
Table 1: General Properties of Methoxybenzoquinone Isomers
| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone | 2-Methoxy-3-methyl-1,4-benzoquinone | 2-Methoxy-5-methyl-1,4-benzoquinone | 2,5-Dimethoxy-1,4-benzoquinone |
| CAS Number | 2880-58-2[5] | 69818-23-1[2] | 2207-57-0[6] | 614-13-1[7] | 3117-03-1[8] |
| Molecular Formula | C₇H₆O₃[5] | C₇H₆O₃[2] | C₈H₈O₃[6] | C₈H₈O₃[7] | C₈H₈O₄[8] |
| Molecular Weight | 138.12 g/mol [5] | 138.12 g/mol [2] | 152.15 g/mol [6] | 152.15 g/mol [7] | 168.15 g/mol [8] |
| Appearance | Solid[5] | - | Yellow to orange crystalline solid (related compounds)[6] | - | Crystalline solid[8] |
Table 2: Thermal and Solubility Properties of Methoxybenzoquinone Isomers
| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone | 2-Methoxy-3-methyl-1,4-benzoquinone | 2-Methoxy-5-methyl-1,4-benzoquinone | 2,5-Dimethoxy-1,4-benzoquinone |
| Melting Point | 145 °C[5] | 60-70 °C (with decomposition, for parent 1,2-benzoquinone)[2] | 170-172 °C (decomp.) (for 2-methoxy-5-methyl-1,4-benzoquinone)[6] | 170-172 °C (decomp.)[9] | >200 °C (with decomposition)[8] |
| Boiling Point | 246.7 °C[10] | 246-247 °C (predicted for derivatives)[2] | 331.4 °C at 760 mmHg (for 2,3-dimethoxy-5-methyl-1,4-benzoquinone)[6] | - | - |
| Solubility | Soluble in organic solvents[10] | Soluble in methanol[2] | - | - | - |
| LogP | -0.06[5] | 0.1 (computed XLogP3-AA)[2] | - | 0.6 (XLogP3)[9] | - |
Table 3: Spectroscopic Data of Methoxybenzoquinone Isomers
| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone |
| UV-Vis (λmax) | - | 245 nm and 320 nm[2] |
| ¹H-NMR (δ in ppm) | - | 3.81 (methoxy protons in DMSO-d₆)[2] |
| ¹³C-NMR (δ in ppm) | - | 180-190 (quinoid carbonyls)[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of methoxybenzoquinone derivatives.
Synthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone
This two-step synthesis involves the preparation of a phenol precursor followed by its oxidation.[4]
Step 1: Preparation of 2-Methoxy-6-pentylphenol
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Materials: Purified alkene, n-butanol, sodium metal, 1 M hydrochloric acid, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
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Procedure:
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In a flask equipped with a reflux condenser, dissolve the purified alkene in n-butanol.
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Carefully add small pieces of sodium metal to the solution.
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Heat the mixture to reflux and stir until all the sodium has reacted.
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Cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the solution is acidic.
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Extract the product with dichloromethane.
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Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[4]
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Step 2: Oxidation to 2-Methoxy-6-n-pentyl-p-benzoquinone
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Materials: 2-Methoxy-6-pentylphenol, Potassium nitrosodisulfonate (Fremy's salt), Sodium dihydrogen phosphate (NaH₂PO₄), Dichloromethane, Deionized water, Anhydrous sodium sulfate, Silica gel, Hexane, Ethyl acetate.[4]
-
Procedure:
-
Prepare a solution of Fremy's salt and sodium dihydrogen phosphate in deionized water.
-
Dissolve the 2-methoxy-6-pentylphenol in dichloromethane.
-
Combine the two solutions and stir vigorously.
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After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product as a yellow crystalline solid.[4]
-
Synthesis of 1,4-Benzoquinone from Hydroquinone
This protocol describes the oxidation of hydroquinone, a common precursor for some methoxybenzoquinone syntheses.[11][12]
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Materials: Hydroquinone, distilled water, potassium bromate or potassium dichromate, concentrated sulfuric acid.
-
Procedure:
-
Dissolve hydroquinone in distilled water with heating to create a clear solution.
-
In a separate flask, dissolve the oxidizing agent (e.g., potassium bromate) in water. For potassium dichromate, add concentrated sulfuric acid.[12]
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Cool the oxidizing agent solution in an ice bath.
-
Add the hydroquinone solution dropwise to the cold oxidizing agent solution with continuous stirring, maintaining a low temperature.
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After the addition is complete, continue stirring and then heat the mixture to 60°C.[11]
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Cool the reaction mixture to allow for the crystallization of 1,4-benzoquinone.
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Filter the yellow crystals and dry them. Recrystallization can be performed from ethyl alcohol.[12]
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Biological Activities and Signaling Pathways
Methoxybenzoquinones exhibit a remarkable range of biological activities, making them attractive for therapeutic applications.
Cytotoxicity and Antitumor Activity
Several methoxybenzoquinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] For instance, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) has been shown to induce apoptosis and autophagy in human ovarian carcinoma cells.[13] The cytotoxic mechanism of some benzoquinones is attributed to their ability to form covalent bonds with cellular nucleophiles, particularly thiols.[2]
Antimicrobial and Anti-inflammatory Activity
Methoxy-substituted quinones have also been reported to possess antimicrobial properties.[2][14] For example, 2,6-dimethoxy benzoquinone isolated from Flacourtia jangomas has shown inhibitory activity against Staphylococcus aureus.[15] Additionally, certain synthetic methoxybenzoquinone derivatives have shown potential as anti-inflammatory agents.[3]
Signaling Pathways
The biological effects of methoxybenzoquinones are often mediated through their interaction with key cellular signaling pathways.
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AKT/mTOR Pathway: 2,6-Dimethoxy-1,4-benzoquinone has been shown to increase skeletal muscle mass and performance by regulating the AKT/mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[16]
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes like apoptosis and oxidative stress, can be modulated by methoxy-containing compounds.[17] For instance, 2-methoxy-1,4-naphthoquinone induces apoptosis in lung adenocarcinoma cells through the activation of JNK and p38 MAPK signaling pathways, triggered by oxidative stress.[18] Thymoquinone, a related benzoquinone, also modulates the MAPK pathway in colorectal cancer cells.[19]
Visualizations
Logical Workflow for Methoxybenzoquinone Synthesis
Caption: A generalized workflow for the synthesis of methoxybenzoquinones.
Methoxybenzoquinone-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by methoxybenzoquinones.
Conclusion
Methoxybenzoquinones represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of their chemical structures, physicochemical properties, synthetic methodologies, and biological activities, with a focus on providing actionable data and protocols for the research community. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
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